(E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-(5-fluoro-2-methylanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3S/c1-15-9-10-18(24)11-21(15)26-13-17(12-25)23-27-22(14-28-23)20-8-4-6-16-5-2-3-7-19(16)20/h2-11,13-14,26H,1H3/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQXFEGFSNLWJC-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common approach is the condensation of 5-fluoro-2-methylaniline with a thiazole derivative, followed by the introduction of the acrylonitrile group through a Knoevenagel condensation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: The aromatic rings and the thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways may lead to the development of new treatments for diseases.
Industry
In industry, this compound could be used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure aligns with several acrylonitrile-thiazole hybrids reported in the literature. Key comparisons include:
Table 1: Structural Comparison of Thiazole-Based Acrylonitrile Derivatives
Key Observations :
- Naphthalene vs.
- Amino Group Variations: The 5-fluoro-2-methylphenyl group balances electron-withdrawing (fluorine) and steric (methyl) effects, differing from the nitro-substituted analog in , which may exhibit higher reactivity or polarity .
Spectroscopic and Physical Properties
Spectroscopy :
- NMR : highlights the use of ¹H/¹³C-NMR to confirm thiazole and aryl proton environments. The target compound’s naphthalene protons would resonate downfield (δ 7.5–8.5 ppm), distinct from phenyl analogs (δ 7.0–7.5 ppm) .
- X-ray Diffraction: and used single-crystal diffraction to resolve isostructural analogs. The target compound’s bulky naphthalene may disrupt crystal symmetry, leading to monoclinic or orthorhombic systems .
Physical Properties :
- Melting Points : Thiazole-acrylonitrile derivatives in exhibit high melting points (e.g., 242–243°C for a pyrimidine-thiazole-carbonitrile), suggesting the target compound may similarly display thermal stability .
Biological Activity
The compound (E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Acrylonitrile moiety : Known for its role in various chemical reactions and biological activities.
- Thiazole ring : Associated with diverse biological activities, including anticancer properties.
- Naphthalene and fluorinated phenyl groups : Contributing to its lipophilicity and potential interaction with biological targets.
Anticancer Properties
Research indicates that compounds containing thiazole and acrylonitrile moieties exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Bcl-2 : A protein that inhibits apoptosis; compounds affecting its expression can promote cell death in cancerous cells .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to mitochondrial dysfunction and apoptosis in cancer cells. The compound's ability to generate ROS may be crucial for its anticancer effects .
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that similar thiazole-based compounds exhibit IC50 values ranging from 10 µM to 30 µM against various cancer cell lines, indicating potent cytotoxic effects .
- Mechanistic Studies : Molecular dynamics simulations have revealed that the compound interacts with key proteins involved in apoptosis, suggesting a targeted approach to inducing cell death in malignancies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Fluorine Substitution : The presence of fluorine at the 5-position of the phenyl group enhances the compound's potency against cancer cell lines by improving binding affinity to target proteins.
- Naphthalene Ring : The naphthalene moiety contributes to the lipophilicity and overall stability of the compound, facilitating better cellular uptake .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the critical steps in the multi-step synthesis of this compound, and how can reaction conditions be optimized for purity and yield?
- Methodological Answer : The synthesis typically involves thiazole ring formation via α-haloketone and thiourea reactions, followed by coupling with acrylonitrile derivatives. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole formation .
- Catalysts : Palladium or copper catalysts improve coupling efficiency in aryl amination steps .
- Purification : Sequential column chromatography and recrystallization ensure >95% purity, monitored by HPLC .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- X-ray crystallography : Resolves spatial configuration and bond angles; use SHELXL for refinement to achieve R-factors <0.05 .
- NMR spectroscopy : 1H/13C NMR (400 MHz, CDCl3) identifies substituent patterns (e.g., naphthalene protons at δ 7.4–8.2 ppm) .
- FTIR : Confirms nitrile (C≡N) stretch at ~2200 cm⁻¹ and amine N-H vibrations .
Advanced Research Questions
Q. How can computational and experimental methods be integrated to resolve contradictions in biological activity data?
- Methodological Answer :
- Molecular docking : Predict binding modes to targets (e.g., kinases) using AutoDock Vina; cross-validate with site-directed mutagenesis .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity discrepancies (e.g., ΔKD values) between computational models and experimental data .
- Orthogonal assays : Use ATPase assays and cellular thermal shift assays (CETSA) to confirm target engagement .
Q. What strategies are effective for analyzing substituent effects on the compound’s reactivity and pharmacokinetics?
- Methodological Answer :
- Kinetic studies : Apply pseudo-first-order kinetics under varied temperatures (25–80°C) to assess substituent impact on reaction rates; calculate activation energy via Arrhenius plots .
- DFT calculations : Model electronic effects of fluoro and methyl groups on HOMO-LUMO gaps and redox potentials .
- ADMET profiling : Use Caco-2 permeability assays and microsomal stability tests to correlate substituents with bioavailability .
Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?
- Methodological Answer :
- Cell line validation : Compare IC50 values in at least three lines (e.g., MCF-7, HeLa, HepG2) with distinct genetic backgrounds .
- Assay standardization : Normalize data using reference compounds (e.g., doxorubicin) and control for hypoxia/pH variations .
- Mechanistic deconvolution : Perform RNA-seq to identify pathway-specific responses (e.g., apoptosis vs. necrosis) .
Data Contradiction Analysis
Q. What experimental frameworks reconcile conflicting crystallographic and solution-phase structural data?
- Methodological Answer :
- Dynamic NMR : Detect conformational flexibility in solution (e.g., hindered rotation of the naphthalene-thiazole bond) .
- Variable-temperature XRD : Compare thermal ellipsoids with solution NMR to identify temperature-dependent conformers .
- Molecular dynamics simulations : Model solvent effects (e.g., DMSO vs. water) on molecular geometry .
Comparative and Mechanistic Studies
Q. How do structural analogs inform the optimization of this compound’s bioactivity?
- Methodological Answer :
- SAR libraries : Synthesize derivatives with modified substituents (e.g., nitro→amine, fluoro→chloro) and test against enzymatic targets .
- Free-Wilson analysis : Quantify contributions of substituents to IC50 values using multivariate regression .
- Cocrystallization : Resolve analog-target complexes (e.g., kinase-inhibitor) to guide rational design .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
